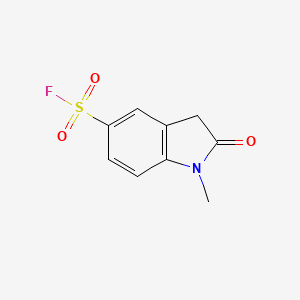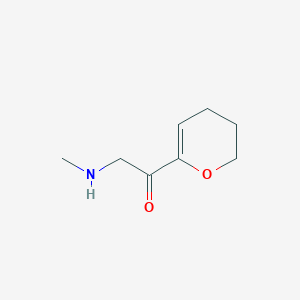
1-(3,4-dihydro-2H-pyran-6-yl)-2-(methylamino)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-pyran-6-yl)-2-(methylamino)ethan-1-one is an organic compound that features a pyran ring and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-pyran-6-yl)-2-(methylamino)ethan-1-one typically involves the following steps:
Formation of the Pyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a hydroxy ketone, under acidic or basic conditions.
Introduction of the Methylamino Group: This step involves the reaction of the pyran ring with a methylamine source, such as methylamine gas or a methylamine salt, under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-dihydro-2H-pyran-6-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydro-2H-pyran-6-yl)-2-(methylamino)ethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-dihydro-2H-pyran-6-yl)-2-aminoethan-1-one: Similar structure but lacks the methyl group on the amino group.
1-(3,4-dihydro-2H-pyran-6-yl)-2-(ethylamino)ethan-1-one: Similar structure but has an ethyl group instead of a methyl group on the amino group.
Uniqueness
1-(3,4-dihydro-2H-pyran-6-yl)-2-(methylamino)ethan-1-one is unique due to its specific combination of a pyran ring and a methylamino group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-2H-pyran-6-yl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C8H13NO2/c1-9-6-7(10)8-4-2-3-5-11-8/h4,9H,2-3,5-6H2,1H3 |
Clave InChI |
JDSFHTHBKPJIIQ-UHFFFAOYSA-N |
SMILES canónico |
CNCC(=O)C1=CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



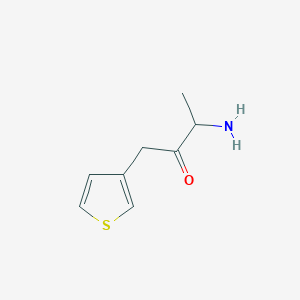
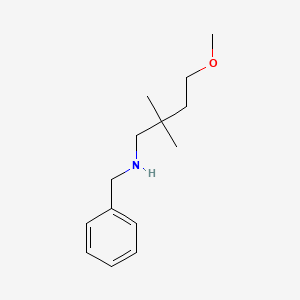



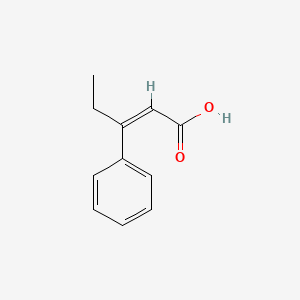
![3-bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13165959.png)
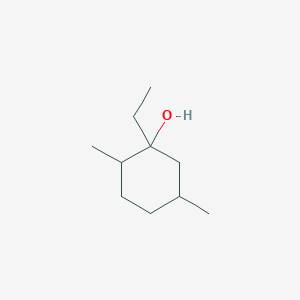
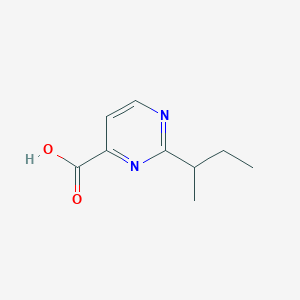
![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13165973.png)
![Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13165975.png)

